molecular formula C28H26NO2P B1142868 N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 1258223-41-4

N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B1142868
CAS No.: 1258223-41-4
M. Wt: 439
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: is a complex organic compound known for its unique structure and properties. This compound is part of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin family, which is characterized by a dioxaphosphepin ring system fused with naphthalene units. The presence of the N,N-bis(®-1-phenylethyl) group adds chirality to the molecule, making it an important ligand in asymmetric catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves a multi-step process:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and purification steps, to ensure high yield and purity. Crystallization in methylene chloride and acetonitrile is commonly used for purification .

Chemical Reactions Analysis

Types of Reactions:

N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The compound can participate in substitution reactions where the phenylethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can yield a variety of substituted phosphines.

Scientific Research Applications

N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects is primarily through its role as a chiral ligand. The compound coordinates with metal centers in catalytic reactions, facilitating the formation of chiral products. The molecular targets include various metal catalysts, and the pathways involved are those of asymmetric catalysis .

Comparison with Similar Compounds

Uniqueness:

N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is unique due to its specific chiral configuration and the presence of the phenylethyl groups, which provide distinct steric and electronic properties. These features make it particularly effective in certain asymmetric catalytic reactions, offering advantages over other similar compounds in terms of selectivity and efficiency .

Properties

IUPAC Name

N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZPDRCMCSBQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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